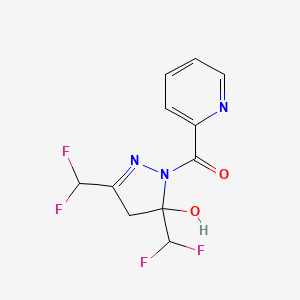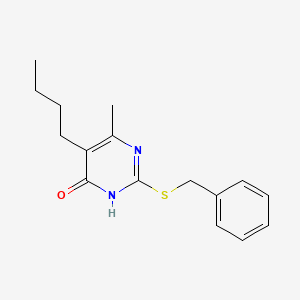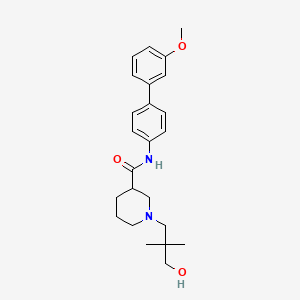
3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. This compound is also known as DFP-1 and is a pyrazoline derivative with a difluoromethyl group attached to the pyrazoline ring.
Mechanism of Action
The mechanism of action of 3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins, leading to its biological activities. For example, it has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are overexpressed in cancer cells. This inhibition leads to cell cycle arrest and apoptosis, making it a potential anticancer agent.
Biochemical and Physiological Effects:
3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, reduces inflammation, and inhibits viral replication. In vivo studies have shown that it has potential as an anticancer agent, as it inhibits tumor growth in animal models. However, more studies are needed to understand the full range of its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential as a building block for the synthesis of new materials with potential applications in electronic devices and sensors. Another advantage is its potential as an anticancer agent, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further investigate its potential as an anticancer agent and understand its mechanism of action. Another direction is to explore its potential applications in material science and agriculture. Additionally, more studies are needed to understand its biochemical and physiological effects and to develop methods for improving its solubility in water. Overall, 3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is a promising compound with potential applications in various scientific fields.
Synthesis Methods
The synthesis of 3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 2-pyridinecarboxaldehyde and 3,5-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid hydrazide in the presence of acetic acid and ethanol. The reaction results in the formation of 3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol as a white solid with a yield of 70-80%.
Scientific Research Applications
3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has shown potential applications in various scientific fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been reported to have anticancer, anti-inflammatory, and antiviral activities. In material science, it has been used as a building block for the synthesis of new materials with potential applications in electronic devices and sensors. In agriculture, it has been used as a plant growth regulator to improve crop yield and quality.
properties
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4N3O2/c12-8(13)7-5-11(20,10(14)15)18(17-7)9(19)6-3-1-2-4-16-6/h1-4,8,10,20H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJMUSPAQFRNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=CC=N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-acetyl-5'-fluoro-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one](/img/structure/B6113890.png)
![ethyl 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6113896.png)
![ethyl 4-({5-[(5-nitro-2-furyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B6113897.png)
![2-(1-methyl-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol trifluoroacetate (salt)](/img/structure/B6113903.png)
![2-(5-{[3-(1,3-benzodioxol-5-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B6113904.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4-oxo-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B6113910.png)
![2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6113917.png)
![N-(2-thienylmethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B6113918.png)

![N-(4'-fluoro-3-biphenylyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]prolinamide](/img/structure/B6113942.png)
![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide](/img/structure/B6113945.png)
![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B6113954.png)
![2-{1-cyclopentyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113965.png)